4-Chloro-2H-benzo[h]chromen-2-one
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Overview
Description
4-Chloro-2H-benzo[h]chromen-2-one is a heterocyclic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 4th position of the chromenone ring enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2H-benzo[h]chromen-2-one typically involves the cyclization of ortho-alkynylarylketones. One common method employs silver-catalyzed ketonization to form polycarbonyl intermediates, which then undergo double intramolecular cyclization and decarboxylation to generate the chromenone structure . Another approach involves the Pechmann condensation, which is an acid-catalyzed reaction between phenols and β-ketoesters under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound often utilizes green chemistry principles to minimize environmental impact. Methods such as mechanochemical synthesis, which avoids the use of solvents and reduces reaction times, are increasingly being adopted .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2H-benzo[h]chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the chromenone to chromanone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include various substituted chromenones, chromanones, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-2H-benzo[h]chromen-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-Chloro-2H-benzo[h]chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase and pteridine reductase-1, leading to its antiparasitic and anti-inflammatory effects . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the chlorine atom and exhibits different biological activities.
Coumarin: Another chromenone derivative with a simpler structure and different pharmacological properties.
Fluorenone: Structurally similar but with a different ring system and chemical reactivity.
Uniqueness
4-Chloro-2H-benzo[h]chromen-2-one is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activities compared to other chromenone derivatives. This makes it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C13H7ClO2 |
---|---|
Molecular Weight |
230.64 g/mol |
IUPAC Name |
4-chlorobenzo[h]chromen-2-one |
InChI |
InChI=1S/C13H7ClO2/c14-11-7-12(15)16-13-9-4-2-1-3-8(9)5-6-10(11)13/h1-7H |
InChI Key |
OLRGVHDVBNCTHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3Cl |
Origin of Product |
United States |
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